N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide
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Overview
Description
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclopropyl group. The indole structure is known for its presence in many biologically active compounds, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The indole and piperidine units are then coupled using suitable linkers and reagents, such as amide bond formation using coupling agents like EDCI or DCC.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of the amide to the corresponding amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]propanamide
- N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]butanamide
Uniqueness
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety provides a versatile platform for interactions with biological targets, while the piperidine ring and cyclopropyl group enhance its pharmacokinetic profile.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-17-6-7-17)8-5-15-9-11-23(12-10-15)14-18-13-16-3-1-2-4-19(16)21-18/h1-4,13,15,17,21H,5-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCQKIYQHUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2CCN(CC2)CC3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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